Gadofosveset Trisodium
Description
Overview of Paramagnetic Contrast Agents and Their Evolution
Paramagnetic contrast agents are a class of pharmaceuticals used in MRI to enhance the visibility of internal body structures. nih.gov These agents work by shortening the T1 (longitudinal) and T2 (transversal) relaxation times of surrounding water protons, which indirectly leads to a signal-enhancing effect. nih.gov At clinically approved doses, the T1-shortening effect is dominant, resulting in a brighter or enhanced image. nih.gov The effectiveness of a contrast agent in shortening these relaxation times is termed relaxivity. nih.gov
The history of MRI contrast agents began in the early 1980s with research into various paramagnetic ions, including manganese (Mn²⁺) and iron (Fe³⁺). nih.govresearchgate.net This exploration led to the development and eventual clinical use of gadolinium-based contrast agents (GBCAs), with the first, gadopentetate dimeglumine (Gd-DTPA), being introduced in 1988. nih.govnumberanalytics.com Gadolinium (Gd³⁺) was identified as a highly effective paramagnetic ion for influencing proton relaxation. nih.gov To mitigate the inherent toxicity of the free Gd³⁺ ion, it is tightly bound to an organic ligand to form a stable chelate. wiley.com
The evolution of these agents has seen the development of various gadolinium chelates, each with distinct properties. nih.gov This has expanded the applications of contrast-enhanced MRI to various areas, including angiography, and imaging of the brain, abdomen, and heart. nih.gov
Unique Design Paradigm of Gadofosveset (B1198095) Trisodium (B8492382) as an Albumin-Binding Agent
Gadofosveset trisodium is a linear, ionic gadolinium chelate that was specifically designed to bind reversibly to human serum albumin (HSA). nih.govrxlist.comajronline.org This binding is a non-covalent interaction, primarily with site II on the subdomain IIIA of albumin. openaccessjournals.comhres.ca This albumin-binding property is the cornerstone of its unique design and confers several advantages over traditional extracellular contrast agents. openaccessjournals.com
The key innovation in the molecular structure of this compound is the inclusion of a diphenylcyclohexylphosphate group attached to the gadolinium chelate. openaccessjournals.comnih.goveuropa.eu This specific chemical moiety is responsible for the reversible binding to albumin. openaccessjournals.com
The consequences of this albumin binding are twofold and central to its function as an advanced contrast agent:
Prolonged Intravascular Residence: By binding to the large albumin protein, gadofosveset is largely confined to the intravascular space, preventing rapid extravasation into the surrounding tissues. openaccessjournals.comajronline.org This results in a significantly longer plasma half-life compared to non-protein-binding agents. openaccessjournals.comfda.gov This extended vascular residence time allows for a longer imaging window, which can be particularly beneficial for high-resolution MRA. europa.euhealthcare-in-europe.com
Enhanced Relaxivity: The binding to albumin slows down the molecular tumbling rate of the gadolinium complex. openaccessjournals.com This reduced motion leads to a substantial increase in the T1 relaxivity of gadofosveset, making it a more potent T1-shortening agent compared to non-binding chelates at the same concentration in plasma. openaccessjournals.comajronline.orgeuropa.eu The T1 relaxivity in plasma is reported to be significantly higher than that of agents like gadopentetate dimeglumine. ajronline.org This enhanced relaxivity allows for strong signal enhancement of the blood, improving the visualization of vascular structures. nih.govdrugbank.com
The following table summarizes the key properties of this compound:
| Property | Value |
| Molecular Formula | C₃₃H₃₈GdN₃Na₃O₁₄P ebi.ac.uk |
| Molecular Weight | 975.88 g/mol wikipedia.orgrxlist.com |
| Mechanism of Action | Reversible binding to serum albumin nih.govdrugbank.comrxlist.com |
| Plasma Protein Binding | 80% to 87% europa.eu |
| T1 Relaxivity in Plasma (at 0.47 T) | 33.4 to 45.7 mM⁻¹s⁻¹ europa.eufda.gov |
| Distribution Half-life (t₁/₂α) | 0.48 ± 0.11 hours europa.eufda.gov |
| Elimination Half-life (t₁/₂β) | 16.3 ± 2.6 hours fda.gov |
This innovative design paradigm established this compound as a pioneering blood-pool contrast agent, offering the potential for improved diagnostic capabilities in MRA. openaccessjournals.comhealthcare-in-europe.com
Structure
2D Structure
Properties
Molecular Formula |
C33H38GdN3Na3O14P |
|---|---|
Molecular Weight |
957.9 g/mol |
IUPAC Name |
trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C33H44N3O14P.Gd.3Na/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;/q;+3;3*+1/p-6/t26-;;;;/m1..../s1 |
InChI Key |
XGOSYNSWSRUASG-SSMZTGFVSA-H |
SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
Isomeric SMILES |
C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
Canonical SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
Origin of Product |
United States |
Molecular Architecture and Chelation Chemistry of Gadofosveset Trisodium
Ligand Design and Gadolinium(III) Coordination
The core of the Gadofosveset (B1198095) molecule is the gadolinium(III) ion (Gd³⁺) complexed with a derivative of the linear aminopolycarboxylate ligand, diethylenetriaminepentaacetic acid (DTPA). nih.goveuropa.eunih.govfda.gov This open-chain ligand, named fosveset, is designed to form a highly stable complex with the Gd³⁺ ion. wikipedia.org The ligand is octadentate, meaning it binds to the gadolinium ion through eight donor atoms. nih.gov This coordination leaves one available site on the gadolinium ion for a water molecule to bind directly, a crucial feature for T1 relaxation enhancement in magnetic resonance imaging. nih.gov
The Gd³⁺ ion is highly paramagnetic due to its seven unpaired electrons, which makes it an effective core for a T1 contrast agent. rsc.org However, the free Gd³⁺ ion is toxic. Therefore, the essential role of the ligand is to encapsulate the gadolinium ion, forming a stable complex that can be safely administered and subsequently eliminated from the body. nih.gov The chelate in Gadofosveset is specifically a trisodium (B8492382) salt of the gadolinium(III) complex of a substituted DTPA ligand. fda.gov The molecule exists as an equilibrium mixture of two diastereomers that can interconvert. fda.gov
| Property | Value |
| Chemical Formula | C₃₃H₃₈GdN₃Na₃O₁₄P nih.gov |
| Molecular Weight (Anhydrous) | 957.86 g/mol fda.gov |
| Molecular Weight (Monohydrate) | 975.88 g/mol wikipedia.orgfda.gov |
| Core Ligand Type | Linear (DTPA derivative) nih.govajronline.org |
| Coordination to Gd³⁺ | Octadentate Ligand + 1 Water Molecule nih.gov |
Structural Elements Mediating Protein Interaction
A distinguishing feature of the Gadofosveset molecule is a lipophilic diphenylcyclohexylphosphate group that is covalently attached to the DTPA-based backbone. nih.goveuropa.eufda.govnih.gov This specific chemical group is engineered to mediate a strong but reversible, non-covalent interaction with endogenous human serum albumin (HSA), the most abundant protein in blood plasma. europa.eunih.govajronline.org
This binding to HSA is a key aspect of its molecular function, classifying Gadofosveset as a blood-pool contrast agent. wikipedia.orgnih.gov The interaction effectively increases the molecular size of the contrast agent, which in turn slows its rotational motion in the blood. hres.ca This altered motion significantly enhances the T1 relaxivity of the agent. europa.euhres.ca The binding affinity is moderate, allowing the complex to remain primarily within the vascular space for an extended period while still permitting eventual renal excretion as the unbound agent is filtered. nih.gov In human plasma, a significant portion of the agent is bound to protein; studies have shown that plasma protein binding ranges from 80% to 87% for up to four hours after administration. europa.eufda.gov
| Feature | Description |
| Binding Moiety | Diphenylcyclohexylphosphate group nih.goveuropa.eu |
| Target Protein | Human Serum Albumin (HSA) europa.euajronline.org |
| Binding Type | Reversible, non-covalent europa.euajronline.org |
| Plasma Protein Binding | 80% - 87% europa.eufda.gov |
Chelate Stability Considerations
The stability of a gadolinium-based contrast agent is a critical factor, as the release of toxic, free Gd³⁺ ions in the body must be minimized. google.com Stability is assessed in terms of both thermodynamic and kinetic parameters. wiley.com
Thermodynamic stability is described by the thermodynamic stability constant (log K), which indicates the strength of the bond between the gadolinium ion and the ligand at equilibrium. wiley.comappliedradiology.com A higher log K value generally corresponds to a more stable complex. wiley.com The conditional stability constant (Kcond) is often considered more physiologically relevant as it describes stability at a specific pH, such as the physiological pH of 7.4. appliedradiology.comresearchgate.net
Kinetic stability or inertness refers to the rate at which the gadolinium ion dissociates from the chelate. wiley.com This is often measured by the dissociation half-life (t½) of the complex. rsc.org A long dissociation half-life indicates high kinetic inertness. researchgate.net
Gadofosveset is a linear, ionic chelate. ajronline.org Generally, linear chelates are considered to be less stable than macrocyclic chelates, which "cage" the Gd³⁺ ion more rigidly. dartmouth.edumdpi.com However, among the linear agents, Gadofosveset is reported to have high thermodynamic and kinetic stability. ajronline.org In vitro studies have shown it to be more stable compared to other linear gadolinium chelates. ajronline.org The primary risk associated with lower stability is transmetallation, a process where endogenous ions like zinc, copper, or calcium displace the Gd³⁺ from the ligand. appliedradiology.com The high stability of Gadofosveset helps to minimize this risk. ajronline.org
Mechanistic Insights into Biological Interaction and Relaxivity Enhancement
Reversible Binding Dynamics with Serum Albumin
The efficacy of gadofosveset (B1198095) trisodium (B8492382) as a blood pool contrast agent is fundamentally linked to its strong, yet reversible, non-covalent binding to human serum albumin (HSA). openaccessjournals.comajronline.org This interaction is mediated by a lipophilic diphenylcyclohexylphosphate group attached to the gadolinium chelate. openaccessjournals.comrsc.org
Kinetics of Protein Association and Dissociation
Gadofosveset trisodium exhibits a high affinity for HSA, with approximately 80-90% of the agent being bound in human plasma. openaccessjournals.comdrugbank.com Some studies report this binding fraction to be as high as 80-87% within the first four hours after injection and over 90% at low concentrations. europa.eunih.gov This reversible binding follows a two-compartment open model, characterized by a distribution phase and an elimination phase. europa.eufda.gov The mean half-life of the distribution phase is approximately 0.48 hours, while the elimination phase has a much longer mean half-life of about 16.3 to 18.5 hours. europa.eufda.gov This prolonged residence time in the vascular system is a direct consequence of the reversible binding to albumin. drugbank.comnih.govhres.ca The unbound fraction of gadofosveset is available for renal excretion, allowing for efficient clearance from the body despite the strong protein binding. openaccessjournals.com While the primary binding site exhibits high affinity, it has been suggested that at higher concentrations, multiple, lower-affinity binding sites on the albumin molecule may become occupied. ismrm.org
Conformational Changes Induced by Protein Binding
The binding of gadofosveset to HSA is a dynamic process that influences the conformation of the albumin protein. While detailed structural studies on the specific conformational changes induced by gadofosveset are not extensively documented in the provided results, the interaction is known to be strong and non-covalent. openaccessjournals.com This binding event is crucial as it dramatically alters the rotational dynamics of the gadolinium chelate. openaccessjournals.comradiologykey.com
Principles of Magnetic Resonance Relaxivity Modulation
The primary function of a gadolinium-based contrast agent is to shorten the T1 relaxation time of nearby water protons, thereby increasing the signal intensity in MR images. drugbank.comnih.gov The efficiency of this process is quantified by relaxivity (r1). mriquestions.com Gadofosveset's interaction with albumin profoundly modulates its relaxivity. drugbank.comnih.gov
Influence of Molecular Tumbling Rate on T1 Relaxivity
The T1 relaxivity of a gadolinium complex is highly dependent on its molecular tumbling rate, or rotational correlation time (τR). openaccessjournals.comradiologykey.com For small molecules that tumble rapidly in solution, the efficiency of energy transfer between the gadolinium ion's electrons and the water protons' nuclei is suboptimal. openaccessjournals.com When gadofosveset binds to the large, slowly tumbling HSA molecule (approximately 67 kDa), its effective molecular weight increases significantly from 957 Da to about 68 kDa. nih.gov This binding drastically slows down the molecular tumbling rate of the gadolinium complex. openaccessjournals.comradiologykey.com The slower tumbling rate more closely matches the Larmor frequency of the protons in the magnetic field of the MRI scanner, leading to a more efficient T1 relaxation process and a substantial increase in T1 relaxivity. openaccessjournals.com This phenomenon, sometimes referred to as the receptor-induced magnetization enhancement effect, results in a four- to ten-fold increase in relaxivity compared to the unbound state or other non-protein-binding gadolinium chelates. europa.euradiologykey.comgithub.io
Table 1: Comparison of Relaxivity Values
| Agent | Condition | T1 Relaxivity (mM⁻¹s⁻¹) | Magnetic Field (T) |
|---|---|---|---|
| Gadofosveset | In plasma | 33.4 - 45.7 | 0.47 |
| Gadofosveset | Bound to HSA | 19 ± 1 | 1.5 |
| Gadobutrol | 4.7 ± 0.2 | 1.5 | |
| Gadofosveset | Bound to HSA | ~18-20 | 1.5 |
| Gadoxetate disodium | 7.3 | 1.5 | |
| Gadofosveset | In plasma | 10-19 | 3.0 |
This table presents a compilation of reported relaxivity values for Gadofosveset under different conditions and in comparison to other agents. Data is sourced from multiple studies and reflects the significant enhancement upon binding to HSA. fda.govradiologykey.comresearchgate.netradiopaedia.orgnih.gov
Electron-Nuclear Interaction Mechanisms in Bound State
The enhancement of relaxivity upon binding to HSA is a direct result of optimizing the electron-nuclear interaction. openaccessjournals.com In the bound state, the slower tumbling of the gadofosveset-HSA complex allows for a more prolonged and effective interaction between the unpaired electrons of the gadolinium ion and the nuclei of the surrounding water protons. Analysis of nuclear magnetic relaxation dispersion (NMRD) profiles suggests that in addition to the increased rotational correlation time, there is also a decrease in the electronic relaxation rate in the bound state, which further contributes to the enhanced relaxivity. researchgate.net The interaction also leads to an increase in the inner-sphere water residence time. researchgate.net This efficient energy exchange mechanism is what ultimately leads to the significant shortening of the T1 relaxation time of water protons, producing a brighter signal in T1-weighted MR images. drugbank.comnih.gov
Field-Dependent Relaxivity Characteristics
The relaxivity of gadofosveset is not constant but varies with the strength of the applied magnetic field. nih.govresearchgate.net The longitudinal relaxivity of the bound gadofosveset molecule (r1bound) exhibits a characteristic peak at lower magnetic field strengths, around 0.5 T, and then decreases as the field strength increases. nih.gov In contrast, the relaxivity of the free, unbound gadofosveset molecule (r1free) is less dependent on the field strength. nih.gov At very high field strengths, the relaxivities of the bound and free forms converge, diminishing the advantage of the high relaxivity seen at lower, more common clinical field strengths like 1.5 T and 3 T. nih.govismrm.org Despite this, the unique kinetic properties of gadofosveset due to its albumin binding remain at all field strengths. nih.gov Nuclear Magnetic Resonance Dispersion (NMRD) profiles, which plot relaxivity over a wide range of magnetic field strengths, are crucial for fully characterizing these field-dependent properties. researchgate.nettandfonline.comdrugbank.com
Preclinical Pharmacokinetic and Pharmacodynamic Principles of Gadofosveset Trisodium
Preclinical Distribution Dynamics
Intravascular Confinement Mechanisms
The primary mechanism for the intravascular confinement of gadofosveset (B1198095) trisodium (B8492382) is its reversible, non-covalent binding to serum albumin, the most abundant protein in blood plasma. nih.govradiologykey.com Gadofosveset trisodium is a derivative of gadolinium diethylenetriaminepentaacetic acid (GdDTPA) that includes a diphenylcyclohexylphosphate group, which confers a moderate affinity for albumin. nih.gov This binding restricts the majority of the injected agent to the bloodstream, slowing its extravasation into the interstitial and cellular spaces. nih.govradiologykey.com In human plasma, the albumin binding is estimated to be between 80% and 87%. europa.eueuropa.eu This high degree of protein binding is a key feature that distinguishes gadofosveset from many other gadolinium-based contrast agents, which typically distribute more freely into the extracellular fluid. nih.gov The reversible nature of this binding is crucial, as it allows for eventual filtration and excretion of the unbound fraction. openaccessjournals.com
Preclinical Elimination Pathways
The elimination of this compound from the body in preclinical models occurs predominantly through renal excretion, with a minor contribution from other routes.
Minor Excretion Routes in Preclinical Systems
While renal excretion is the primary pathway, a small fraction of this compound is eliminated through the feces, indicating a minor role for biliary excretion. europa.eueuropa.eu In human studies, approximately 4.7% of the injected dose was recovered in the feces over 14 days. europa.eueuropa.eu Studies in animal models have also demonstrated this minor hepatobiliary clearance route. For instance, in lactating rats, less than 1% of the administered dose was found to be secreted into breast milk. europa.eufda.gov The phosphodiester linkage within the gadofosveset molecule is thought to limit hepatic clearance, thereby favoring renal excretion. nih.gov
Elimination Characteristics of this compound
| Parameter | Value | Note |
|---|---|---|
| Primary Elimination Route | Renal (Urinary Excretion) | 84% of injected dose recovered in urine over 14 days. europa.eueuropa.eu |
| Minor Elimination Route | Fecal (Biliary Excretion) | ~4.7% of injected dose recovered in feces. europa.eueuropa.eu |
| Total Clearance | 6.57 ± 0.97 ml/h/kg | In healthy volunteers. europa.eu |
| Renal Clearance | 5.51 ± 0.85 ml/h/kg | In healthy volunteers. europa.eu |
| Terminal Elimination Half-life | 18.5 ± 3.0 hours | In healthy volunteers. europa.eueuropa.eu |
Data based on human studies, which are informed by preclinical findings.
Metabolic Stability in Preclinical Contexts
Preclinical investigations, including in vitro studies using human microsomes and in vivo analyses of plasma and urine samples from animal models, have consistently shown that this compound is metabolically stable. europa.eueuropa.eufda.gov There is no evidence of measurable metabolism or biotransformation of the compound. europa.eueuropa.eufda.gov The agent is excreted from the body intact. nih.gov This high metabolic stability is a crucial characteristic, as it ensures that the gadolinium ion remains tightly chelated, which is a key factor for its safety profile. In vitro studies using human liver microsomes showed no significant degradation of this compound, even at concentrations well above those achieved in clinical use. hres.ca
In Vitro and Preclinical in Vivo Research Methodologies
Cellular and Tissue-Based Studies
The mutagenic and genotoxic potential of Gadofosveset (B1198095) Trisodium (B8492382) has been assessed through a series of in vitro and in vivo studies. nih.govresearchgate.net Standard assays were employed to evaluate its effects on gene, chromosome, and genome mutations. nih.gov
In vitro, the bacterial reverse mutation assay (Ames test) was conducted, which yielded negative results, indicating that the compound did not induce gene mutations in the tested bacterial strains. fda.gov Additionally, a chromosome aberration assay using Chinese Hamster Ovary (CHO) cells was performed, which also came back negative. fda.govamazonaws.com
Further in vivo testing in a mouse micronucleus assay showed no mutagenic effects. fda.govamazonaws.com Collectively, the results from these in vitro and in vivo mutagenicity studies have not demonstrated a mutagenic potential for Gadofosveset Trisodium. researchgate.nethres.ca
Table 1: Summary of Mutagenicity Studies for this compound
| Assay Type | Test System | Result | Reference |
| In Vitro Bacterial Reverse Mutation | Salmonella typhimurium and E. coli | Negative | researchgate.netfda.gov |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | fda.govamazonaws.com |
| In Vivo Mouse Micronucleus | Bone marrow cells | Negative | fda.govamazonaws.com |
The potential for this compound to interact with the cytochrome P450 (CYP) enzyme system has been evaluated in vitro. fda.gov Studies were conducted to determine if the compound inhibits the metabolism of model substrates dependent on CYP enzymes. fda.gov
The findings indicated that at concentrations equivalent to the maximum plasma concentration reached at the proposed clinical dose, this compound does not inhibit the activity of the studied CYP enzymes. fda.gov The half maximal inhibitory concentrations (IC50s) for the CYP enzymes investigated were found to be greater than 300 µM. fda.gov These results suggest a low potential for drug interactions mediated by the inhibition of the cytochrome P450 system. fda.gov
The relaxation properties of this compound, both in its free state and when bound to albumin, have been extensively studied using ¹H Nuclear Magnetic Resonance Dispersion (NMRD) spectroscopy at various magnetic field strengths. nih.govmriquestions.com NMRD profiles provide insight into the field-dependent relaxivity of the contrast agent, which is a key determinant of its efficacy. researchgate.netmdpi.com
These studies have shown that the relaxivity of this compound is significantly dependent on the magnetic field strength and the solvent environment (e.g., water versus plasma). mriquestions.comresearchgate.net The binding of Gadofosveset to human serum albumin (HSA) leads to a notable increase in its T1 relaxivity. mdpi.com This enhancement is attributed to the slowing of the molecular tumbling rate upon binding to the large protein, a fundamental principle of paramagnetic relaxation enhancement. nih.gov
Nuclear Magnetic Resonance Dispersion Spectroscopy (NMRD) for Relaxation Properties
Non-human Animal Model Investigations
The pharmacokinetic profile of this compound has been characterized in both rodent (rat) and primate (monkey, baboon) models. nih.gov
Rodent Models (Rats): Pharmacokinetic studies in rats involved the administration of ¹⁵³Gd-labeled Gadofosveset. nih.gov The compound was found to be efficiently eliminated from rats primarily through urine as the intact chelate, with no significant retention in organs or evidence of in vivo dissociation. nih.gov Repeated-dose toxicity studies in rats over four weeks revealed vacuolation of the tubular cells in the kidneys. europa.eueuropa.eu This effect was more severe in rats compared to monkeys, which is likely attributable to the higher renal clearance in rats. europa.eueuropa.eu
Primate Models (Monkeys and Baboons): In monkeys, after injection of ¹⁵³Gd-labeled Gadofosveset, the percentage of protein binding in the blood was found to be in the range of 80% to 85%. nih.gov The pharmacokinetic profile in baboons yielded similar results. nih.gov The long plasma half-life observed in monkeys is attributed to the high degree of protein binding, which limits the concentration of free agent available for renal excretion, and a lack of significant hepatocellular uptake. nih.gov
Repeated daily administration over four weeks in monkeys showed that Gadofosveset was well-tolerated. nih.gov Unlike in rats, vacuolation of macrophages in various tissues was not observed at doses up to 0.1 mmol/kg. nih.gov Furthermore, no renal effects were noted in monkeys even after a single administration at a dose 100 times higher than the clinical dose. europa.eueuropa.eu
Table 2: Comparative Pharmacokinetic Findings in Animal Models
| Parameter | Rodent Model (Rat) | Primate Model (Monkey) | Reference |
| Primary Elimination Route | Urine | Urine | nih.gov |
| Metabolism | No measurable metabolism | No measurable metabolism | europa.eueuropa.eu |
| Protein Binding | - | 80-85% | nih.gov |
| Key Tissue Finding (Repeated Dosing) | Vacuolation of renal tubular cells | Well-tolerated; no vacuolation at relevant doses | nih.goveuropa.eueuropa.eu |
Evaluation of Vascular Enhancement in Animal Models
This compound's efficacy as a blood-pool contrast agent for vascular enhancement has been substantiated in various preclinical animal models. A key characteristic of gadofosveset is its reversible binding to serum albumin, which prolongs its residence time within the vasculature compared to conventional extracellular gadolinium-based agents. drugbank.comcancer.govopenaccessjournals.com This property allows for an extended window for high-resolution magnetic resonance angiography (MRA). europa.eueuropa.eu Preclinical investigations have focused on leveraging this feature to assess vascular structure and pathology.
One significant area of research has been the monitoring of vascular permeability and remodeling following endothelial injury. In a murine model, the applicability of gadofosveset was tested to non-invasively monitor focal changes in the vessel wall. nih.gov In this study, wild-type (WT) and NOS3-knockout (NOS3-/-) mice underwent aortic denudation to induce endothelial injury. The animals were then imaged at 7, 15, and 30 days post-injury using gadofosveset-enhanced MRI. nih.gov
The evaluation involved two primary measurements:
T1 mapping (R1=1/T1) was used to quantify vascular permeability.
Delayed-enhanced MRI was used to measure vascular remodeling by assessing vessel wall enhancement. nih.gov
The findings demonstrated that gadofosveset-enhanced MRI could effectively track the physiological response to vascular injury. Seven days after denudation, both WT and NOS3-/- mice showed higher vascular permeability and vessel wall enhancement compared to sham-operated controls. However, at later time points (15 and 30 days), significant differences emerged between the two strains. The NOS3-/- mice, which exhibit impaired re-endothelialization, continued to show significantly higher vascular permeability (R1) and vessel wall enhancement. In contrast, the WT mice, which had effective re-endothelialization, showed recovery. nih.gov These in vivo MRI findings were subsequently corroborated by ex vivo histological analysis. This research underscores the utility of gadofosveset in animal models to quantitatively assess dynamic changes in vascular health and disease, providing a surrogate marker for evaluating the healing response of the vessel wall after injury. nih.gov
Table 1: Vascular Permeability and Remodeling in a Murine Model of Aortic Injury Using Gadofosveset-Enhanced MRI
| Time Point | Mouse Strain | Parameter | Measurement (Median) | Unit |
|---|---|---|---|---|
| 15 Days | NOS3-/- | Vascular Permeability (R1) | 4.02 | s⁻¹ |
| 15 Days | Wild-Type | Vascular Permeability (R1) | 2.39 | s⁻¹ |
| 30 Days | NOS3-/- | Vascular Permeability (R1) | 4.23 | s⁻¹ |
| 30 Days | Wild-Type | Vascular Permeability (R1) | 2.64 | s⁻¹ |
| 15 Days | NOS3-/- | Vessel Wall Enhancement | 5.20 | mm² |
| 15 Days | Wild-Type | Vessel Wall Enhancement | 2.13 | mm² |
| 30 Days | NOS3-/- | Vessel Wall Enhancement | 7.35 | mm² |
| 30 Days | Wild-Type | Vessel Wall Enhancement | 1.60 | mm² |
Data sourced from a study on vascular injury in a murine model. nih.gov
Assessment of Angiogenesis Detection in Disease Models (e.g., Endometriosis in Mice)
The ability of this compound to detect angiogenesis has been specifically evaluated in a mouse model of endometriosis, a condition known for its high angiogenic activity. plos.orgnih.gov Because the high-molecular-weight gadofosveset complex extravasates more readily from immature, hyperpermeable blood vessels characteristic of angiogenesis than from mature vasculature, it can serve as an effective agent for detecting these processes. plos.orgnih.gov
In a key preclinical study, endometriotic lesions were surgically induced in nine female mice through autologous transplantation of uterine tissue onto the abdominal wall. plos.orgnih.govnih.gov The mice were then scanned using Dynamic Contrast-Enhanced MRI (DCE-MRI) three weeks after the lesion induction. plos.orgnih.gov The dynamic analysis of the images focused on the rates of uptake (inwash), persistence (circulation), and removal (outwash) of gadofosveset in different tissues. plos.orgnih.govplos.org
The results showed that the kinetic profile of the contrast agent differed significantly between endometriotic lesions and control tissues like back muscle and large blood vessels. nih.gov Due to the extensive angiogenesis within the induced lesions, gadofosveset persisted longer in the endometriotic tissue, leading to a prolonged enhancement of the MRI signal intensity. plos.orgnih.gov A repeat DCE-MRI scan at five weeks post-induction yielded similar contrast enhancement results. nih.gov
To validate that the observed signal enhancement was due to angiogenesis, immunohistochemistry was performed. The analysis confirmed a significantly higher prevalence of new blood vessels in the endometriotic lesions compared to control tissues. plos.orgnih.govnih.gov This was determined by staining for the endothelial-cell marker CD31 and the pericyte marker α-smooth-muscle-actin (αSMA), which is associated with mature vessels. The ratio of CD31-positive vessels to αSMA-positive vessels was calculated to quantify the proportion of new versus mature vasculature. plos.org The study demonstrated that gadofosveset-enhanced MRI could effectively detect endometriotic lesions by visualizing their high angiogenic activity. plos.orgnih.gov
Table 2: Gadofosveset-Trisodium Kinetics in a Mouse Model of Endometriosis
| Tissue Type | Kinetic Phase | Description | Finding |
|---|---|---|---|
| Endometriotic Lesions | Persistence/Outwash | Contrast agent remained longer in tissue. | Significantly higher Outwash/Circulation (O/C) ratio compared to muscle. plos.org |
| Back Muscle (Control) | Persistence/Outwash | Faster clearance of contrast agent. | Lower O/C ratio, indicating less extravasation and quicker clearance. plos.org |
| Large Blood Vessels (Control) | Persistence/Outwash | Served as a baseline for intravascular signal. | No significant difference in O/C ratio compared to muscle. plos.org |
Data derived from DCE-MRI analysis in a mouse model of endometriosis. nih.govplos.org
Table 3: Quantification of Angiogenesis in Endometriosis Mouse Model via Immunohistochemistry
| Tissue | Marker | Vessel Type | Finding |
|---|---|---|---|
| Endometriosis | CD31/αSMA Ratio | New vs. Mature Vessels | Significantly higher ratio compared to uterus and muscle, indicating a higher prevalence of new vessels. plos.org |
| Uterus (Eutopic) | CD31/αSMA Ratio | New vs. Mature Vessels | Lower ratio compared to endometriotic lesions. plos.org |
| Muscle (Control) | CD31/αSMA Ratio | New vs. Mature Vessels | Significantly lower ratio compared to endometriotic lesions. plos.org |
Data based on histological confirmation of angiogenesis. nih.govplos.org
Advanced Imaging Principles and Preclinical Applications
Principles of Blood Pool Contrast Enhancement
The primary mechanism of action for gadofosveset (B1198095) trisodium (B8492382) lies in its function as a blood pool contrast agent. openaccessjournals.comnih.gov This capability stems from its reversible binding to endogenous serum albumin in the blood plasma. fda.govdrugbank.com This binding has two major consequences that enhance its imaging properties: it restricts the agent's distribution primarily to the intravascular space and significantly increases its T1 relaxivity. openaccessjournals.comeuropa.eu
Prolonged Intravascular Residence Time and Signal Persistence
Unlike conventional gadolinium chelates that rapidly distribute into the extracellular space, gadofosveset's binding to albumin prolongs its presence within the bloodstream. fda.govajronline.orggithub.io Approximately 80% to 96% of gadofosveset is bound to albumin in human plasma. openaccessjournals.comeuropa.eu This extended intravascular residence time, with a reported half-life of about 16 to 18.5 hours, allows for a persistent enhancement of the blood pool signal for up to several hours after a single injection. fda.goveuropa.euradiologykey.com This prolonged signal is a key advantage, offering a wider window for image acquisition. europa.eunih.gov
The binding to the large albumin molecule also slows down the molecular tumbling rate of the gadofosveset complex. openaccessjournals.com This reduced tumbling rate leads to a significant increase in T1 relaxivity, which is the ability of the contrast agent to shorten the T1 relaxation time of surrounding water protons. openaccessjournals.comdrugbank.com The T1 relaxivity of gadofosveset in plasma is reported to be substantially higher than that of non-protein-binding agents like gadopentetate dimeglumine, resulting in a much brighter signal from the blood on T1-weighted MR images. openaccessjournals.comeuropa.euajronline.org
Basis for Steady-State Magnetic Resonance Angiography (MRA)
The prolonged intravascular enhancement provided by gadofosveset is the foundation for steady-state magnetic resonance angiography (MRA). openaccessjournals.comnih.govnih.gov Following the initial "first-pass" of the contrast agent, a state of equilibrium is reached where the concentration of the agent within the blood pool remains relatively constant for an extended period. nih.gov This "steady-state" phase allows for the acquisition of high-resolution images without the critical timing constraints associated with first-pass MRA, which relies on capturing the peak arterial concentration of a rapidly distributing agent. nih.govnih.gov
Steady-state MRA with gadofosveset enables detailed visualization of both arteries and veins. ajronline.org The persistent high signal within the vasculature facilitates the use of longer, high-resolution imaging sequences, which can improve the delineation of vessel pathology. radiologykey.comnih.govnih.gov Studies have shown that motion-compensated, high-resolution steady-state MRA can offer superior image quality compared to standard first-pass MRA for certain vascular structures. nih.gov This technique has been particularly useful for imaging complex vascular territories and for applications where a comprehensive view of both the arterial and venous systems is required. ajronline.orgwjgnet.com
Table 1: Pharmacokinetic Properties of Gadofosveset Trisodium
| Parameter | Value | Reference |
|---|---|---|
| Plasma Protein Binding | 79.8% to 87.4% (at 0.05 to 4 hours post-injection) | fda.gov |
| Distribution Half-life (t1/2α) | 0.48 ± 0.11 hours | europa.eu |
| Elimination Half-life (t1/2β) | 16.3 ± 2.6 to 18.5 ± 3.0 hours | fda.goveuropa.eu |
| Volume of Distribution (steady state) | 148 ± 16 ml/kg | fda.goveuropa.eu |
| Total Clearance | 6.57 ± 0.97 ml/h/kg | fda.govdrugbank.com |
Angiogenesis Detection in Preclinical Disease Models
The unique properties of gadofosveset also make it a valuable tool for studying angiogenesis, the formation of new blood vessels, in preclinical models of diseases like cancer and endometriosis. radiologykey.complos.orgmdpi.com
Extravasation from Hyperpermeable Vasculature
Newly formed blood vessels associated with tumors and other pathological processes are often immature and "leaky," a state known as hyperpermeability. plos.orgnih.gov While the albumin-bound gadofosveset complex is largely confined to the intravascular space in healthy tissues, it can extravasate, or leak out, through the poorly formed vasculature characteristic of angiogenic sites. plos.orgnih.govscience.gov This differential leakage between mature and immature vessels forms the basis for using gadofosveset to detect and characterize angiogenesis. plos.orgnih.gov The accumulation of the contrast agent in the interstitial space of these hyperpermeable tissues leads to a localized and prolonged signal enhancement. radiologykey.com
Dynamic Contrast-Enhanced MRI (DCE-MRI) for Angiogenic Activity
Dynamic contrast-enhanced MRI (DCE-MRI) is a technique that involves acquiring a series of images before, during, and after the administration of a contrast agent to observe its uptake and washout kinetics. plos.orgspandidos-publications.com When used with gadofosveset, DCE-MRI can provide quantitative and qualitative information about the degree of angiogenic activity. plos.orgresearchgate.net
In preclinical studies, DCE-MRI with gadofosveset has been used to visualize and quantify angiogenesis in various disease models. For instance, in a mouse model of endometriosis, a condition characterized by high angiogenic activity, DCE-MRI showed that the contrast agent persisted longer in endometriotic lesions compared to control tissues. plos.orgnih.gov This was attributed to the extravasation of the albumin-bound complex from the hyperpermeable new vessels within the lesions. plos.orgnih.gov Similarly, in preclinical cancer models, gadofosveset-enhanced MRI has been investigated to assess tumor vascularity and response to anti-angiogenic therapies. radiologykey.comspandidos-publications.comnih.gov The dynamic patterns of contrast enhancement can serve as imaging biomarkers for tumor angiogenesis. radiologykey.com
Potential for High-Resolution Preclinical Vascular Imaging
The high relaxivity and prolonged intravascular residence of gadofosveset make it particularly well-suited for high-resolution vascular imaging in preclinical settings. nih.govresearchgate.net The ability to perform steady-state imaging allows for longer acquisition times, which can be leveraged to achieve higher spatial resolution than is typically possible with conventional contrast agents. nih.govnih.gov This is crucial for visualizing fine vascular details in small animal models. researchgate.nethres.ca
Preclinical studies have demonstrated the utility of gadofosveset for detailed anatomical and functional assessment of the vasculature. researchgate.netfrontiersin.org For example, in murine models of atherosclerosis, gadofosveset-enhanced MRI has been used to detect increased vascular permeability in plaques. frontiersin.orgahajournals.org The high-resolution capabilities have also been explored for imaging the coronary arteries and other small vascular structures in animal models. nih.gov The enhanced signal-to-noise ratio provided by gadofosveset at various magnetic field strengths further supports its application in high-resolution preclinical vascular imaging. nih.gov
Table 2: Key Compound Names
| Compound Name |
|---|
| This compound |
| Gadopentetate Dimeglumine |
| Gadobenate Dimeglumine |
| Gadobutrol |
| Gadoversetamide |
| Gadoxetate Disodium |
| Gadoteridol |
| Gadodiamide |
| Gadoterate |
Theoretical Considerations and Future Research Directions
Structure-Activity Relationship (SAR) in Gadolinium Chelates for Albumin Binding
The efficacy of Gadofosveset (B1198095) as a magnetic resonance imaging (MRI) blood-pool contrast agent is fundamentally linked to its molecular structure and its interaction with human serum albumin (HSA). nih.gov Gadofosveset trisodium (B8492382) is a gadolinium (Gd³⁺) chelate of a diethylenetriaminepentaacetic acid (DTPA) derivative. nih.govnih.gov The core structure consists of the stable gadolinium chelate, which is essential for the paramagnetic effect, and a specific protein-binding moiety. openaccessjournals.comstanford.edu
The key to its albumin-binding capability lies in the attachment of a lipophilic diphenylcyclohexylphosphate group to the Gd-DTPA chelate via a phosphodiester linkage. nih.govopenaccessjournals.com This appendage is the primary determinant of the structure-activity relationship (SAR) for albumin binding. The diphenylcyclohexyl group interacts strongly and non-covalently with a hydrophobic binding site on HSA, specifically identified as Site II within subdomain IIIA. openaccessjournals.comhres.ca This reversible binding is concentration-dependent, with 80% to 96% of the agent being bound to albumin in human plasma at clinically relevant concentrations. openaccessjournals.comeuropa.eu
The binding event has a profound impact on the agent's relaxivity, which is the measure of its ability to increase the relaxation rate of water protons. When unbound and tumbling freely in plasma, the relaxivity of a gadolinium chelate is relatively low. However, upon binding to the large, slowly tumbling albumin molecule, the rotational motion of the Gadofosveset complex is significantly slowed. nih.gov According to the Solomon-Bloembergen-Morgan (SBM) theory of paramagnetic relaxation, this reduced tumbling rate (a longer rotational correlation time, τR) dramatically increases the T1 relaxivity. nih.gov For Gadofosveset, this results in a five- to ten-fold increase in relaxivity compared to non-protein-binding agents. hres.caeuropa.eu
The stability of the core gadolinium chelate is another critical structural feature. Gadofosveset is a linear, ionic chelate. ajronline.org The DTPA-based ligand is designed to form a highly stable complex with the Gd³⁺ ion, which is crucial to prevent the release of the toxic free metal ion in vivo. stanford.eduajnr.org Studies have shown that Gadofosveset is two to three times more stable than Gadopentetate dimeglumine (Gd-DTPA) at a physiological pH of 7.4 and is ten to 100 times more kinetically inert. openaccessjournals.com This enhanced stability is an essential part of its design, ensuring that the complex remains intact during its circulation in the bloodstream. stanford.edu
Exploration of Novel Non-Clinical Imaging Applications
While Gadofosveset was primarily developed and approved for contrast-enhanced magnetic resonance angiography (MRA), its unique properties have prompted research into other potential imaging applications beyond its main indication. openaccessjournals.comajronline.org These explorations leverage its prolonged intravascular residence time and high relaxivity.
Venous Imaging: Conventional extracellular agents provide relatively poor venous opacification because they quickly equilibrate into the extravascular space. In contrast, Gadofosveset's retention in the bloodstream results in high-signal-intensity venous enhancement. ajronline.org This characteristic makes it highly effective for large-coverage, high-contrast evaluation of venous pathologies such as deep venous thrombosis and occlusion. ajronline.org
Cardiac Imaging: The extended imaging window of Gadofosveset has been successfully applied to visualize the cardiac venous system. openaccessjournals.com It has also been used in MRA of the left atrium, where it demonstrated improved image quality compared to non-contrast techniques. openaccessjournals.com
Aortic Endograft Leak Evaluation: Following endovascular repair of aortic aneurysms, detecting endoleaks is crucial. Preliminary studies suggested that the prolonged intravascular contrast and high spatial resolution achievable with Gadofosveset-enhanced MRA led to increased detection of endoleaks compared to dual-phase CT angiography. ajronline.org It has also been suggested as useful for monitoring aneurysm size and thrombus organization after repair. ajronline.org
Tumor and Lesion Characterization: Research has explored Gadofosveset's potential in oncologic and neurologic imaging. In a preclinical mouse glioma model, it was evaluated against an extracellular agent and showed a threefold increased dose-effectiveness and a longer window of tumor contrast enhancement. researchgate.net Another study investigated its use for detecting multiple sclerosis lesions, finding it significantly improved the number of detected lesions compared to a standard extracellular agent, even at a lower dose. nih.gov
Design Strategies for Next-Generation Contrast Agents Based on Gadofosveset Principles
The development and study of Gadofosveset have provided crucial insights that are guiding the design of the next generation of MRI contrast agents. acs.orgnih.gov The core principles learned from its mechanism—slowing molecular tumbling and optimizing water exchange kinetics through protein binding—form a foundational strategy for creating more efficient and safer agents. nih.govnih.gov
Key Design Strategies:
Optimizing Relaxivity: The success of Gadofosveset demonstrated that increasing relaxivity is a powerful strategy. High-relaxivity agents can either improve lesion detection at standard doses or allow for a reduction in the injected gadolinium dose while maintaining diagnostic efficacy. appliedradiology.com Future designs aim to refine the structure of the protein-binding moiety and the linker to the gadolinium chelate to further optimize the slowing of the molecular tumbling rate upon binding. acs.org
Targeting Different Biomarkers: The principle of attaching a targeting moiety to a gadolinium chelate is being extended beyond albumin. Researchers are designing agents that can bind to other biological targets, such as fibrin (B1330869) (for thrombus imaging) or collagen. acs.org This approach could lead to highly specific agents for molecular imaging of various disease processes.
Improving Safety Profiles: Concerns about gadolinium deposition have spurred research into more stable chelate structures and alternative metal ions. appliedradiology.comoup.com While Gadofosveset has a relatively stable linear chelate structure, future agents are likely to favor macrocyclic chelates, which generally exhibit greater kinetic stability and less gadolinium release. nih.govajnr.orgrsna.org
Exploring Alternative Metals and Formulations: The fundamental concept of using a carrier to enhance relaxivity and prolong circulation is being applied to non-gadolinium agents. Iron-based agents, such as Ferumoxytol, are being investigated as next-generation blood-pool agents. oup.comwikipedia.org Ferumoxytol, a superparamagnetic iron oxide nanoparticle, offers a long intravascular half-life and has shown potential to be superior to Gadofosveset for certain applications like MR venography in pediatric patients. oup.comwikipedia.org Other metals, like manganese, are also being explored in novel chelate designs. appliedradiology.com
By building on the structure-activity relationships and the mechanism of action elucidated by Gadofosveset, scientists are working to create new contrast agents with enhanced sensitivity, greater biological specificity, and improved safety profiles. acs.orgnih.gov
Q & A
Q. What is the mechanism of action of Gadofosveset Trisodium in enhancing MRI contrast, and how does its binding to albumin influence imaging outcomes?
this compound acts as a blood pool contrast agent by reversibly binding to serum albumin, prolonging its intravascular retention and enhancing T1-weighted MRI signals. This binding increases relaxivity, improving visualization of vascular structures and lymphatic drainage pathways. Researchers should validate albumin-binding efficiency in preclinical models using techniques like fluorescence correlation spectroscopy to quantify binding affinity .
Q. How should preclinical studies using this compound for lymph node imaging be designed to optimize translational relevance?
Studies should employ large animal models (e.g., canines) with controlled variables such as injection volume (e.g., 0.2 mL for optimal lymph node visualization without hemorrhage) and contrast-to-HSA ratios. Immediate post-injection T1-weighted MRI sequences, coupled with histopathological correlation, are critical for validating imaging findings .
Q. What dosage parameters for this compound are optimal for coronary MR angiography (MRA), and how do they compare to other gadolinium-based agents?
In 3T MRA, this compound (0.03 mmol/kg) demonstrates superior contrast-to-noise ratio (CNR: 73.5 ± 46.9) compared to Gadobenate Dimeglumine. Researchers should use randomized crossover designs with washout periods (≥30 days) to minimize carryover effects when comparing agents. SNR and CNR metrics must be calculated from region-of-interest (ROI) analyses in predefined coronary segments .
Q. How can researchers address variability in this compound’s efficacy across different vascular imaging applications?
Standardize imaging protocols by controlling variables such as injection rate (e.g., 2 mL/sec), scan timing relative to contrast administration, and field strength (1.5T vs. 3T). For example, equilibrium-phase MRA (3–5 minutes post-injection) is optimal for saphenous vein mapping, while dynamic phases suit lymphatic imaging. Cross-validate results with duplex ultrasound or intraoperative measurements .
Advanced Research Questions
Q. How should contradictory findings in this compound’s efficacy (e.g., lymph node vs. coronary imaging) be analyzed methodologically?
Apply meta-analytical frameworks to reconcile discrepancies. For instance, higher doses (e.g., 2.5 mL) in lymph node studies caused hemorrhage, whereas lower doses (0.2 mL) improved specificity. Use multivariate regression to isolate variables like injection volume, HSA concentration, and anatomical site. Triangulate data with histopathology or alternative imaging modalities (e.g., PET/CT) .
Q. What pharmacokinetic models are appropriate for predicting this compound’s biodistribution in novel applications like tumor angiogenesis imaging?
Employ compartmental modeling to account for albumin-binding dynamics and extravasation in leaky vasculature. Phase I data on mass-dose escalation (e.g., 0.01–0.05 mmol/kg) can inform rate constants for diffusion and renal clearance. Validate models using dynamic contrast-enhanced MRI (DCE-MRI) with iterative reconstruction algorithms .
Q. How can clinical trials for this compound be designed to meet FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria?
For feasibility, use adaptive trial designs with pre-specified endpoints (e.g., SNR ≥100, CNR ≥50). Ensure novelty by targeting underserved applications (e.g., sentinel lymph node mapping in prostate cancer). Ethical considerations include monitoring nephrogenic systemic fibrosis (NSF) risk in renal-impaired cohorts. Relevance is achieved by aligning with clinical guidelines (e.g., ESUR contrast agent safety protocols) .
Q. What statistical methods are robust for analyzing this compound’s imaging data in multicenter studies?
Use mixed-effects models to account for inter-scanner variability and reader discrepancies. For example, intraclass correlation coefficients (ICC >0.90) can assess inter-reader agreement in vein usability assessments. Apply false-discovery-rate (FDR) correction when comparing multiple vascular segments .
How should research questions on this compound’s safety profile integrate preclinical and clinical data?
Adopt the PICO framework: P opulation (e.g., CKD patients), I ntervention (Gadofosveset dose), C omparison (other gadolinium agents), O utcome (NSF incidence). Systematically review preclinical toxicity data (e.g., histamine release assays) and correlate with post-marketing surveillance databases .
Q. What methodologies ensure rigor in qualitative data collection (e.g., radiologist feedback) during this compound studies?
Design structured questionnaires with Likert-scale items (e.g., image quality: 1–5) and open-ended prompts to capture subjective insights. Avoid leading questions like, “Did Gadofosveset improve visualization?” Instead, ask, “Describe the contrast’s impact on diagnostic confidence.” Triangulate responses with quantitative metrics (e.g., SNR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
